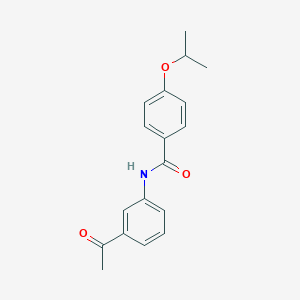![molecular formula C20H16N2O2S B5856988 3-{2-[(2-phenylethyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one](/img/structure/B5856988.png)
3-{2-[(2-phenylethyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{2-[(2-phenylethyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one, commonly known as PETT, is a chemical compound that has gained significant attention in the field of scientific research due to its diverse range of applications.
作用機序
PETT exerts its biological effects through multiple mechanisms, including the inhibition of pro-inflammatory cytokines, the activation of antioxidant enzymes, and the modulation of cell signaling pathways. PETT has also been shown to interact with various protein targets, including kinases, transcription factors, and enzymes.
Biochemical and Physiological Effects:
PETT has been shown to possess numerous biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses. PETT has also been shown to possess neuroprotective effects, including the prevention of oxidative stress and the reduction of neuroinflammation.
実験室実験の利点と制限
PETT possesses several advantages for lab experiments, including its low toxicity, high solubility, and ease of synthesis. However, PETT does have some limitations, including its limited stability and potential for degradation under certain conditions.
将来の方向性
PETT has shown great potential for use in various fields of scientific research, including medicinal chemistry, pharmacology, and biochemistry. Future research should focus on exploring the full potential of PETT, including its use as a therapeutic agent for the treatment of various diseases and disorders. Additionally, further studies should investigate the mechanisms underlying the biological effects of PETT and the optimization of PETT synthesis methods. Finally, the development of PETT derivatives with improved pharmacological properties should also be explored.
Conclusion:
In conclusion, PETT is a promising chemical compound that has gained significant attention in the field of scientific research due to its diverse range of applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. PETT has shown great potential for use in various fields of scientific research, and further studies should investigate its full potential.
合成法
PETT can be synthesized through a multistep process involving the reaction of 2-aminobenzophenone with thiourea followed by the reaction with 2-bromoacetophenone. The final product is obtained through cyclization of the intermediate product with potassium hydroxide.
科学的研究の応用
PETT has been extensively studied in various fields of scientific research, including medicinal chemistry, pharmacology, and biochemistry. It has been shown to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. PETT has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease.
特性
IUPAC Name |
3-[2-(2-phenylethylamino)-1,3-thiazol-4-yl]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O2S/c23-19-16(12-15-8-4-5-9-18(15)24-19)17-13-25-20(22-17)21-11-10-14-6-2-1-3-7-14/h1-9,12-13H,10-11H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMBVDJCWEIXKLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{2-[(2-phenylethyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-methyl-5-phenyltetrazolo[1,5-a]quinazoline](/img/structure/B5856914.png)
![N-[(4-chlorophenyl)sulfonyl]-N-ethylglycine](/img/structure/B5856915.png)

![ethyl 2-[(trichloroacetyl)amino]benzoate](/img/structure/B5856924.png)
![3-{5-[(2-chloro-6-fluorobenzyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5856931.png)

![N-({[3-(butyrylamino)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B5856939.png)
![4-isopropyl-N-[2-(4-methyl-1-piperidinyl)phenyl]benzamide](/img/structure/B5856949.png)
![ethyl 1-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}-4-piperidinecarboxylate](/img/structure/B5856961.png)
![N'-[(2-ethylbutanoyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5856971.png)
![2-benzyl-1-{[2-(dimethylamino)ethyl]amino}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5856993.png)
![N-[5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl]-N'-phenylurea](/img/structure/B5856997.png)
![2-cyano-3-[5-(4-fluorophenyl)-2-furyl]acrylic acid](/img/structure/B5856999.png)
![4-[2-(mesityloxy)ethyl]morpholine](/img/structure/B5857002.png)